molecular formula C4H7ClO B14408459 3-Chloro-1-methoxyprop-1-ene CAS No. 80986-54-5

3-Chloro-1-methoxyprop-1-ene

Cat. No.: B14408459
CAS No.: 80986-54-5
M. Wt: 106.55 g/mol
InChI Key: JDKKBMPFXNGAEQ-UHFFFAOYSA-N
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Description

3-Chloro-1-methoxyprop-1-ene is an organic compound with the molecular formula C4H7ClO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a chloro and a methoxy group attached to a propene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1-methoxyprop-1-ene can be synthesized through several methods. One common method involves the reaction of 3-chloro-1-propanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the chlorination of 3-methoxypropene. This process requires careful control of reaction conditions, including temperature and pressure, to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methoxyprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form 3-methoxyprop-1-ol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-methoxypropene.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

    Substitution: 3-Methoxyprop-1-ol.

    Elimination: 3-Methoxypropene.

    Addition: 1,2-Dibromo-3-chloro-1-methoxypropane.

Scientific Research Applications

3-Chloro-1-methoxyprop-1-ene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes.

    Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methoxyprop-1-ene involves its reactivity with nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methoxy group can stabilize carbocation intermediates, facilitating various reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-propene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    3-Methoxypropene: Lacks the chloro group, making it less versatile in nucleophilic substitution reactions.

    1-Chloro-2-methoxypropane: Has a different substitution pattern, leading to different reactivity and applications.

Uniqueness

3-Chloro-1-methoxyprop-1-ene is unique due to the presence of both a chloro and a methoxy group on a propene backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

80986-54-5

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

IUPAC Name

3-chloro-1-methoxyprop-1-ene

InChI

InChI=1S/C4H7ClO/c1-6-4-2-3-5/h2,4H,3H2,1H3

InChI Key

JDKKBMPFXNGAEQ-UHFFFAOYSA-N

Canonical SMILES

COC=CCCl

Origin of Product

United States

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